

Choosing the Right Imaging Buffer for ATTO 647 STORM: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 647

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For researchers, scientists, and drug development professionals leveraging the super-resolution microscopy technique STORM (Stochastic Optical Reconstruction Microscopy) with the popular fluorophore **ATTO 647**, selecting the optimal imaging buffer is paramount for achieving high-quality results. The imaging buffer's composition directly influences the photoswitching characteristics of the fluorophore, affecting key parameters like photon output, on/off duty cycle, and localization precision. This technical support center provides a comprehensive guide to understanding, choosing, and troubleshooting imaging buffers for **ATTO 647** STORM.

Frequently Asked Questions (FAQs)

What is the role of an imaging buffer in STORM?

In STORM, the imaging buffer's primary role is to create a chemical environment that facilitates the reversible photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. This is typically achieved by removing molecular oxygen and adding a reducing agent. The controlled, stochastic activation of a sparse subset of fluorophores at any given time allows for their precise localization, ultimately leading to the reconstruction of a super-resolved image.

What are the key components of a STORM imaging buffer for **ATTO 647**?

A typical STORM imaging buffer for cyanine dyes like **ATTO 647** consists of:

- An oxygen scavenging system: Commonly, a GLOX system composed of glucose oxidase and catalase is used to enzymatically remove dissolved oxygen from the buffer.[1][2][3] Oxygen can quench the triplet state of the fluorophore, preventing it from entering the desired long-lived dark state.
- A reducing agent (thiol): Thiols like β -mercaptoethanol (BME) or cysteamine (MEA) are crucial for inducing the photoswitching of cyanine dyes.[1][3][4] They help to push the fluorophore into a stable dark state. The choice and concentration of the thiol can significantly impact the blinking kinetics.[5][6]
- A buffering agent: A biological buffer such as Tris-HCl is used to maintain a stable pH, which is important for both the enzymatic activity of the oxygen scavenging system and the photoswitching of the dye.[1][2]

Which reducing agent should I choose for **ATTO 647**: MEA or BME?

While both MEA and BME can be used, BME is often recommended for Alexa Fluor 647, a structurally similar dye to **ATTO 647**.[1][3][4] However, the optimal choice can be application-specific. For multicolor STORM where **ATTO 647** is paired with other dyes like ATTO 488 or Alexa Fluor 568, an MEA-containing buffer might be preferable.[1][3] It is advisable to test both thiols to determine the best performance for your specific experimental setup and antibody-dye combination.

Can I use a commercial mounting medium for **ATTO 647** STORM?

Some commercial mounting media, like Vectashield, have been shown to induce blinking in Alexa Fluor 647 and can be a simpler alternative to preparing complex buffers.[7] However, the performance may not be as optimal or tunable as with freshly prepared STORM buffers. For critical applications requiring the highest resolution, a freshly prepared and optimized buffer is generally recommended.

Data Presentation: Comparison of Common STORM Buffers

The performance of different imaging buffers can be quantitatively assessed by parameters such as the number of photons detected per switching event and the on/off duty cycle. While

specific data for **ATTO 647** is less abundant in comparative studies, data from the closely related Alexa Fluor 647 provides valuable insights.

Buffer Component	Thiol Agent	Typical Concentration	Mean Photons per Switching Event (for Alexa 647)	On/Off Duty Cycle (for Alexa 647)	Notes
GLOX	β -mercaptoethanol (BME)	10-14 mM	~5,000[5]	~0.001[5]	Generally recommended for single-color Alexa 647/ATTO 647 STORM. [1][3][4]
GLOX	Cysteamine (MEA)	10-100 mM	Lower than BME[5]	Variable	Often used in multicolor imaging with other dyes.[1] [3] High concentration s can decrease photon yield. [6]
Sodium Sulfite / DTT	Dithiothreitol (DTT)	20-30 mM	High	Low	An alternative to enzymatic oxygen scavengers, offering greater stability.[8][9]

Experimental Protocols

Preparation of GLOX-based STORM Imaging Buffer

This protocol describes the preparation of a standard GLOX-based imaging buffer with either BME or MEA.

Materials:

- Tris-HCl (1 M, pH 8.0)
- NaCl (5 M)
- Glucose
- Glucose Oxidase (from *Aspergillus niger*)
- Catalase (from bovine liver)
- β -mercaptoethanol (BME) or Cysteamine (MEA)
- Nuclease-free water

Stock Solutions:

- Buffer A (10 mM Tris, 50 mM NaCl): 1 mL of 1 M Tris-HCl, 100 μ L of 5 M NaCl, in 98.9 mL of water.
- Buffer B (50 mM Tris, 10 mM NaCl, 10% w/v Glucose): 5 mL of 1 M Tris-HCl, 20 μ L of 5 M NaCl, 1 g of Glucose, in 94.98 mL of water.[\[2\]](#)
- GLOX Solution (100x): 14 mg Glucose Oxidase, 50 μ L Catalase (17 mg/mL) in 200 μ L Buffer A. Store at 4°C for up to one week.[\[1\]](#)
- MEA Solution (1 M): 77 mg MEA in 1 mL of 0.25 N HCl. Adjust pH to 7.5-8.5. Store at 4°C for 1-2 weeks or at -20°C for longer storage.[\[1\]](#)

Final Imaging Buffer Preparation (for 1 mL):

- Method A (with MEA): To 890 μ L of Buffer B, add 10 μ L of GLOX solution and 100 μ L of 1 M MEA.[2]
- Method B (with BME): To 980 μ L of Buffer B, add 10 μ L of GLOX solution and 10 μ L of 14.3 M BME (final concentration ~143 mM, though often used at lower concentrations of 10-14 mM).[2][4]

Note: Always prepare the final imaging buffer fresh on the day of the experiment and keep it on ice.

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
No or very little blinking	Ineffective oxygen scavenging: The GLOX system may be inactive or inefficient.	Prepare fresh GLOX solution. Ensure the glucose oxidase and catalase are stored correctly and are not expired.
Incorrect thiol concentration: The concentration of BME or MEA may be too low.	Optimize the thiol concentration. Start with the recommended concentration and perform a titration to find the optimal range for your setup.	
pH of the buffer is incorrect: The pH can affect both the enzyme activity and the dye's photoswitching.	Check and adjust the pH of your buffer stocks. The optimal pH is typically around 7.5-8.0. [8]	
Rapid and irreversible photobleaching	High laser power: Excessive laser intensity can lead to permanent photobleaching rather than reversible switching.	Reduce the laser power to the minimum required for single-molecule detection.
Oxygen contamination: Air can diffuse into the sample, quenching the dark state.	Ensure your sample is well-sealed. Use a sealed imaging chamber or add a layer of mineral oil on top of the buffer.	
High background fluorescence	Unbound fluorophores: Residual unbound antibodies or dyes in the sample.	Perform thorough washing steps after antibody labeling to remove any unbound fluorophores.
Autofluorescence: The cells or substrate may have intrinsic fluorescence.	Use a spectrally appropriate mounting medium or substrate with low autofluorescence.	
Low localization density	Poor labeling efficiency: Insufficient labeling of the	Optimize your immunofluorescence protocol,

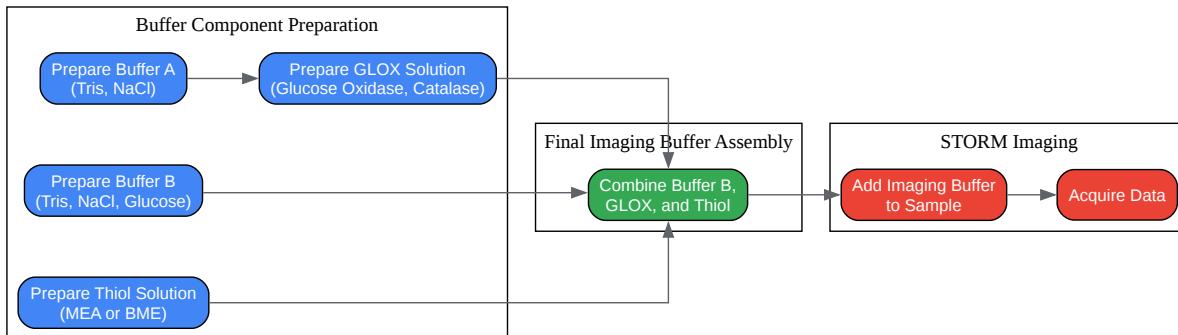
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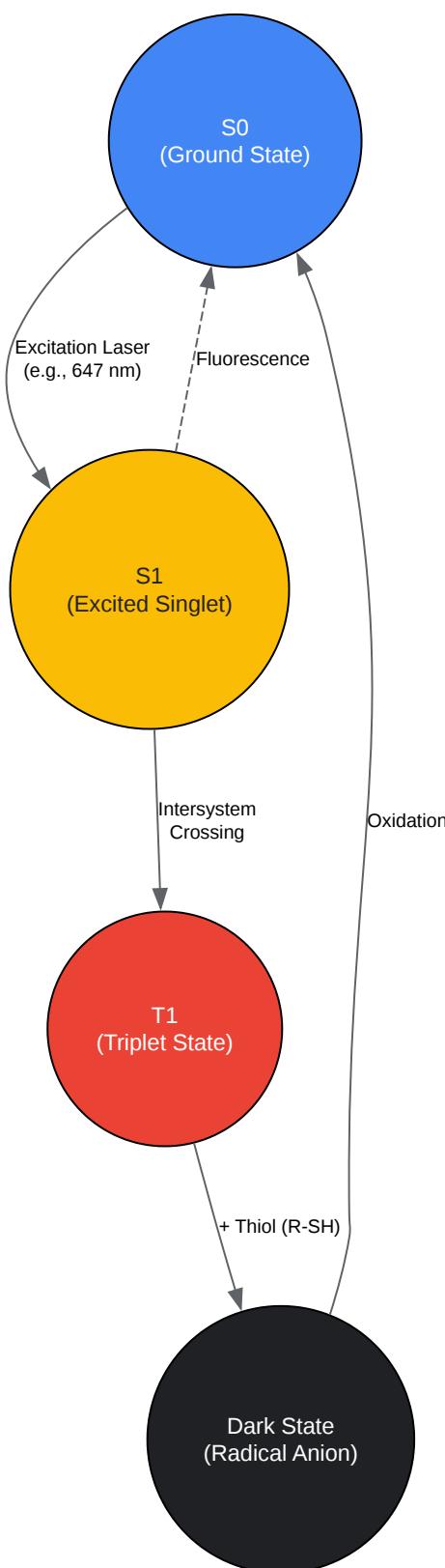
including antibody concentrations and incubation times.

Suboptimal blinking rate: The rate of switching to the "on" state is too low.

Adjust the power of the activation laser (if used) or optimize the imaging buffer composition.

Visualizations



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- To cite this document: BenchChem. [Choosing the Right Imaging Buffer for ATTO 647 STORM: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554283#choosing-the-right-imaging-buffer-for-atto-647-storm>]

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